molecular formula C20H17N3O2 B070060 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- CAS No. 168779-54-2

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-

Cat. No. B070060
M. Wt: 331.4 g/mol
InChI Key: FLKSZAQZBFTGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, also known as DPA-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. For example, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may induce changes in gene expression that could lead to therapeutic effects.

Biochemical And Physiological Effects

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to exhibit fluorescence and self-assembly properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its versatility in various fields of research. It can be used as a tool to study protein-ligand interactions, enzyme inhibition, and gene expression regulation. However, one limitation of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its potential toxicity, which may limit its use in certain applications. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may not be effective in all types of cancer or neurological disorders, which may limit its therapeutic potential.

Future Directions

For 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- research include exploring its potential as a drug candidate for the treatment of various diseases, developing new synthesis methods to improve its purity and yield, and investigating its properties for the development of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- and its potential side effects in vivo.
Conclusion:
In conclusion, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in various applications and to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves the reaction of 3-pyridinecarboxylic acid with N-((diphenylmethyl)amino)acetic acid followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in high purity.

Scientific Research Applications

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been explored as a building block for the synthesis of functional materials.

properties

CAS RN

168779-54-2

Product Name

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,22,23,24,25)

InChI Key

FLKSZAQZBFTGRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3

Other CAS RN

168779-54-2

synonyms

N-(benzhydrylcarbamoyl)pyridine-3-carboxamide

Origin of Product

United States

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